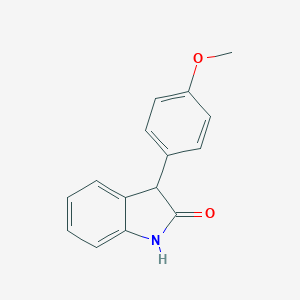

3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-18-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)16-15(14)17/h2-9,14H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRJEXICQCZHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation and Subsequent Cyclization

The Friedel-Crafts alkylation serves as a foundational step for constructing the indole core. In a modified approach, 4-methoxyphenylacetonitrile undergoes condensation with indole-4-carbaldehyde in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a γ-hydroxybutyrolactam intermediate . This intermediate undergoes intramolecular cyclization under thermal conditions (70–100°C) to yield the tetracyclic indole framework. For instance, heating 4-((1H-indol-4-yl)methyl)-5-hydroxy-3-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one at 80°C in DMSO catalyzed by TsOH produces the target oxindole in 65–72% yield after recrystallization .

Key considerations include the electronic effects of the 4-methoxyphenyl group, which enhance nucleophilic attack at the C-3 position of the indole during cyclization. Substituting the methoxy group with bulkier substituents (e.g., tert-butyl) reduces yields due to steric hindrance .

Coupling Reactions with Arylpiperazine Derivatives

Arylpiperazine coupling offers a modular route to introduce the 4-methoxyphenyl moiety. Starting from 3-[4-(methanesulfonyloxy)butyl]oxindole, nucleophilic displacement with 1-(4-methoxyphenyl)piperazine in the presence of sodium carbonate (3 equiv) at 120°C affords the target compound in 32–76% yield . The reaction proceeds via an SN2 mechanism, with the methanesulfonyl group acting as a leaving agent.

Optimization Notes:

-

Polar aprotic solvents (e.g., DMF) improve solubility but may necessitate higher temperatures.

-

Catalytic iodide (KI) accelerates the reaction by facilitating the departure of the mesylate group .

Gassman Oxindole Synthesis

The Gassman procedure provides a robust pathway for oxindole formation. Starting from 4-methoxyaniline, treatment with methylthioacetate and tert-butyl hypochlorite generates a thiomethyl intermediate, which undergoes oxidative cyclization with m-CPBA to yield 3-(4-methoxyphenyl)-2,3-dihydro-1H-indole-2-one . This method achieves 58–64% yield and is advantageous for its scalability and minimal byproducts.

Mechanistic Insight:

-

Chlorination of the aniline nitrogen forms a reactive N-chloro intermediate.

-

Nucleophilic attack by methylthioacetate constructs the indole skeleton.

-

Oxidation with m-CPBA eliminates the thiomethyl group, forming the ketone .

Fischer Indole Synthesis

The Fischer indole synthesis leverages phenylhydrazine and a 4-methoxyphenyl-substituted ketone. Cyclohexanone derivatives bearing a 4-methoxyphenyl group react with phenylhydrazine under acidic conditions (HCl/EtOH) to form the indole ring. Oxidation of the resulting indoline with Jones reagent (CrO₃/H₂SO₄) yields the oxindole . This method achieves moderate yields (40–55%) but is limited by the availability of substituted ketones.

Reaction Conditions:

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts | Indole-4-carbaldehyde, 4-methoxyphenylacetonitrile | TsOH, DMSO, 80°C | 65–72 | High regioselectivity | Requires toxic solvents (DMSO) |

| Arylpiperazine Coupling | 3-[4-(Mesyloxy)butyl]oxindole, 1-(4-methoxyphenyl)piperazine | Na₂CO₃, 120°C | 32–76 | Modular, scalable | Moderate yields for bulky substrates |

| Gassman Synthesis | 4-Methoxyaniline, methylthioacetate | t-BuOCl, m-CPBA | 58–64 | Scalable, minimal byproducts | Requires hazardous oxidants |

| Birch Reduction | N-Benzyl-4-methoxybenzamide | Li/NH₃, DDQ | 45–50 | Redox-neutral | Sensitive to moisture |

| Fischer Indole | 4-Methoxyphenylcyclohexanone, phenylhydrazine | HCl, Jones reagent | 40–55 | Classic methodology | Limited substrate availability |

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one with key analogs, focusing on structural variations, synthesis, bioactivity, and structure-activity relationships (SAR).

Structural Analogues

Physicochemical Properties

Key Research Findings

Electron-Donating Groups Enhance Antioxidant Capacity : Methoxy and hydroxyl substituents on aryl groups improve radical scavenging, but methoxy derivatives exhibit better bioavailability due to balanced lipophilicity .

Core Flexibility Influences Bioactivity : Rigid indolin-2-one and azetidin-2-one cores favor receptor binding, while chalcone derivatives rely on conjugated systems for electron delocalization .

Polar Substituents Limit CNS Penetration : Hydroxyl groups reduce blood-brain barrier permeability, making methoxy derivatives more suitable for neuroprotective applications .

Biologische Aktivität

3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a methoxy-substituted phenyl group attached to a dihydroindole framework. Various synthetic routes have been explored to obtain this compound, often involving multi-step reactions that yield high purity and yield rates. For instance, the synthesis typically employs Friedel-Crafts reactions and other coupling strategies to introduce the methoxy group at the para position of the aromatic ring .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. It may act by modulating key signaling pathways involved in cell growth and survival. For example, studies have indicated its potential to inhibit specific kinases associated with tumor growth .

- Antiviral Activity : Preliminary investigations suggest that this compound may interfere with viral replication mechanisms. Its interaction with viral enzymes could hinder the lifecycle of certain viruses, making it a candidate for antiviral drug development .

- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. Its effectiveness may stem from its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic processes, leading to inhibition of their activity. For instance, it has been noted for its ability to inhibit the linoleate oxygenase activity of ALOX15, which is crucial for inflammatory responses .

- Receptor Modulation : It may also interact with various receptors in the body, altering their signaling pathways. This modulation can result in a range of biological effects, from anti-inflammatory responses to altered cell cycle dynamics in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Study : In vitro studies demonstrated that this compound significantly reduced viability in multiple cancer cell lines (e.g., H460, A549). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Antimicrobial Evaluation : A study assessed its effectiveness against common bacterial pathogens and found that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant strains .

- Antiviral Research : Investigations into its antiviral properties revealed that it could effectively inhibit the replication of certain viruses in cell cultures, indicating a promising avenue for further drug development against viral infections .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–3 h), followed by recrystallization from DMF-ethanol . Optimization includes adjusting molar ratios (e.g., 0.01–0.03 mol of oxocompounds) and monitoring reaction progress via TLC. Sodium acetate acts as a catalyst to enhance cyclization efficiency.

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assigns methoxy (-OCH₃) and indole backbone protons (e.g., δ 3.8 ppm for -OCH₃, δ 6.8–7.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .

- Mass Spectrometry : Validates molecular weight (e.g., MW 343.4260 via ESI-MS) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

- Storage : Keep below -20°C for analogs to prevent degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in dihydroindole derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL/SHELXS) refine crystal structures using high-resolution data (e.g., R factor < 0.05). For example, cooling crystals to 90–298 K minimizes thermal motion, while twin refinement addresses twinning in asymmetric units . Key parameters include mean σ(C–C) bond accuracy (e.g., 0.002–0.008 Å) .

Q. How do electron-donating groups (e.g., methoxy) at the 4-position influence electronic structure and reactivity?

- Methodological Answer : The methoxy group increases electron density on the aromatic ring, enhancing electrophilic substitution reactivity. Computational studies (e.g., MOE software) can model charge distribution, while X-ray data (e.g., C-O bond lengths ~1.36 Å) validate resonance effects .

Q. What strategies address discrepancies between computational models and experimental conformational data?

- Methodological Answer : Cross-validate using:

- Molecular Dynamics (MD) Simulations : Compare predicted torsion angles (e.g., indole ring puckering) with X-ray dihedral angles .

- Density Functional Theory (DFT) : Calculate optimized geometries and overlay with crystallographic data (RMSD < 0.5 Å) .

Q. How should conflicting safety data (e.g., acute toxicity classifications) be reconciled for lab protocols?

- Methodological Answer : Prioritize the most conservative hazard classification (e.g., Acute Toxicity Category 4 for oral/dermal/inhalation routes). Verify with experimental toxicity assays (e.g., LD50 in rodents) and adhere to GHS labeling standards .

Data Contradiction and Resolution

Q. How can researchers resolve inconsistencies in reported synthetic yields for this compound?

- Methodological Answer : Systematically vary:

- Solvent Systems : Compare DMF-acetic acid vs. ethanol for recrystallization efficiency .

- Catalysts : Test sodium acetate vs. triethylamine for reaction rate optimization .

- Purity Metrics : Use HPLC (e.g., ≥98% purity threshold) to identify byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.